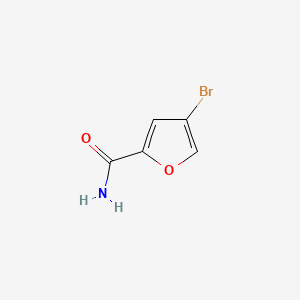

4-Bromofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNSRLLRTQICFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727231 | |

| Record name | 4-Bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957345-95-8 | |

| Record name | 4-Bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromofuran-2-carboxamide (CAS Number: 957345-95-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromofuran-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles of furan chemistry and amide synthesis, this document details its physicochemical properties, plausible synthetic routes, reactivity profile, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Core Molecular Characteristics

This compound is a substituted furan derivative featuring a bromine atom at the 4-position and a carboxamide group at the 2-position. The presence of these functional groups on the furan scaffold imparts a unique combination of chemical reactivity and potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental settings, including solubility, reaction kinetics, and purification.

| Property | Value | Source(s) |

| CAS Number | 957345-95-8 | [1] |

| Molecular Formula | C₅H₄BrNO₂ | [2] |

| Molecular Weight | 189.99 g/mol | [1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Purity | Typically ≥95% | [2] |

| Storage | 2-8°C | [2] |

Structural Representation

The chemical structure of this compound is fundamental to understanding its properties and reactivity.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, a logical and efficient synthetic strategy can be devised based on established organic chemistry principles. The most probable route involves the amidation of the corresponding carboxylic acid, 4-bromo-2-furoic acid.

Proposed Synthetic Pathway: Amidation of 4-Bromo-2-furoic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. This can be achieved through several methods, with the most common involving the activation of the carboxylic acid followed by reaction with an ammonia source.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard amidation procedures and should be optimized for specific laboratory conditions.

Step 1: Activation of 4-Bromo-2-furoic Acid

-

To a solution of 4-bromo-2-furoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add an activating agent such as oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours or until the evolution of gas ceases.

-

The solvent and excess activating agent are then removed under reduced pressure to yield the crude 4-bromo-2-furoyl chloride.

Causality: The carboxylic acid is converted to a more reactive acyl chloride. This is necessary because direct reaction of a carboxylic acid with ammonia is generally slow and requires high temperatures. The acyl chloride is a much stronger electrophile, readily attacked by the nucleophilic ammonia.

Step 2: Amidation

-

The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane).

-

The solution is cooled to 0 °C and a solution of aqueous ammonium hydroxide (excess) is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound.

Causality: The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton yields the stable amide product.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis. The obtained data should be consistent with the expected structure.

Spectroscopic and Analytical Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the two protons on the furan ring and the two protons of the amide group.

-

Furan Protons: Two doublets in the aromatic region (likely between δ 6.5-8.0 ppm). The proton at the 5-position would likely appear at a higher chemical shift than the proton at the 3-position. The coupling constant between these two protons would be small, characteristic of a meta-relationship in a five-membered ring.

-

Amide Protons: Two broad singlets corresponding to the -NH₂ protons, likely in the range of δ 5.5-7.5 ppm. The chemical shift of these protons can be highly variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 160-170 ppm, corresponding to the amide carbonyl group.

-

Furan Carbons: Four signals corresponding to the carbons of the furan ring. The carbon bearing the carboxamide group (C2) and the carbon attached to the oxygen (C5) will be the most downfield of the ring carbons. The carbon attached to the bromine atom (C4) will also be significantly shifted.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: Two medium to sharp bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

-

C=O Stretching (Amide I band): A strong, sharp absorption band typically in the range of 1680-1630 cm⁻¹ for the amide carbonyl group.

-

N-H Bending (Amide II band): A medium to strong absorption band around 1640-1550 cm⁻¹.

-

C-Br Stretching: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (189.99 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity at M⁺ and M⁺+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the amide group, bromine, or cleavage of the furan ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the furan ring, the electron-withdrawing carboxamide group, and the bromine substituent.

Key Reaction Sites

-

Bromine Atom: The C-Br bond is a key site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4-position, enabling the synthesis of diverse compound libraries.

-

Furan Ring: The furan ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxamide group will deactivate the ring towards this type of reaction.

-

Amide Group: The amide functionality is generally stable but can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

Potential Applications in Drug Discovery and Materials Science

The furan-2-carboxamide scaffold is a known pharmacophore present in a number of biologically active compounds. Derivatives of furan-2-carboxamide have been investigated for a range of therapeutic applications, including as antibacterial and anticancer agents. The bromine atom in this compound serves as a versatile handle for the synthesis of analogues with modified biological activities. This makes it a valuable building block for medicinal chemists in the design and synthesis of novel drug candidates.

In materials science, furan-based compounds are explored for their potential in the development of novel polymers and organic electronic materials. The ability to functionalize this compound via cross-coupling reactions opens up possibilities for creating new materials with tailored electronic and physical properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Based on supplier information for similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place[2].

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through standard amidation protocols from 4-bromo-2-furoic acid. The presence of a reactive bromine handle allows for extensive derivatization, making it an attractive starting material for the generation of compound libraries for drug discovery and materials science research. A thorough understanding of its predicted spectroscopic properties and reactivity is essential for its successful application in the laboratory.

References

Please note that direct experimental data for this compound is limited in the public domain. The information provided is based on supplier data and established chemical principles for analogous compounds.

- MySkinRecipes.this compound. [Link]

Sources

physicochemical properties of 4-Bromofuran-2-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromofuran-2-carboxamide

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry. Its structure, featuring a furan ring substituted with both a bromine atom and a carboxamide group, imparts specific reactivity and physical characteristics that are of significant interest to researchers in medicinal chemistry and materials science. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, particularly in the synthesis of more complex structures such as 6-Phenanthridinones and in the study of supramolecular hydrogen bonding patterns[1]. This guide provides a detailed examination of its chemical identity, core physicochemical parameters, spectroscopic profile, and the standardized experimental protocols used to determine these properties.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. This compound is cataloged with a unique set of identifiers that ensure its unambiguous recognition in databases and regulatory documents.

| Identifier | Value | Source |

| CAS Number | 957345-95-8 | [1] |

| Molecular Formula | C₅H₄BrNO₂ | [1] |

| Molecular Weight | 189.996 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(OC=C1Br)C(=O)N | [1] |

| InChI Key | UDNSRLLRTQICFU-UHFFFAOYSA-N | [1] |

The molecular architecture dictates the compound's properties. The furan ring introduces aromaticity and a degree of planarity, while the carboxamide group provides sites for hydrogen bonding, and the bromine atom influences both reactivity and lipophilicity.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in various systems, from reaction vessels to biological environments. These parameters influence solubility, permeability, and formulation strategies in drug development.

Experimental and Predicted Properties

While extensive experimental data for this compound is not widely published, related compounds and computational models provide valuable insights. It is crucial to distinguish between experimentally determined values and in-silico predictions.

| Property | Value / Data | Notes |

| Melting Point | Data not available | The related precursor, 4-Bromo-2-furoic acid, has a high melting point of 230-232 °C, suggesting strong crystal lattice interactions[2]. Experimental determination via Differential Scanning Calorimetry (DSC) is recommended. |

| Boiling Point | Data not available | The parent acid has a boiling point of 283.9 °C at 760 mmHg[2]. The amide is expected to have a high boiling point, likely with decomposition. |

| Aqueous Solubility | Data not available | The presence of the amide group provides hydrogen bonding capability, but the brominated furan core is largely lipophilic. Solubility is a critical parameter that must be determined experimentally. |

| LogP (Octanol/Water) | 1.83 (Predicted) | This value is for the corresponding methyl ester, suggesting moderate lipophilicity[3]. The amide is likely to be less lipophilic due to its hydrogen bonding donors. An accurate LogP for the amide should be determined experimentally. |

| Topological Polar Surface Area (TPSA) | 39.44 Ų (Predicted) | This value, calculated for the methyl ester, indicates the molecule has polar characteristics that will influence its membrane permeability and solubility[3]. The TPSA of the amide is expected to be higher. |

Significance of Properties in a Research Context

-

Solubility: This is a cornerstone of drug development. Poor aqueous solubility can severely limit a compound's bioavailability and therapeutic potential[4][5]. For synthetic applications, solubility dictates the choice of solvent systems and reaction conditions.

-

Lipophilicity (LogP): The LogP value provides a measure of a compound's partitioning between a nonpolar (octanol) and polar (water) phase. It is a key indicator of a drug's ability to cross cell membranes and its potential for metabolic clearance[6].

-

Melting Point: The melting point is an indicator of molecular symmetry, packing efficiency, and the strength of intermolecular forces in the crystal lattice. A high melting point often correlates with lower solubility[5].

Spectroscopic and Analytical Characterization

While specific spectra are proprietary to suppliers, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for identity confirmation and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the two protons on the furan ring, likely appearing as doublets in the aromatic region. The two protons of the primary amide (-NH₂) may appear as a broad singlet, and its chemical shift can be solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show five unique signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands. Key signals would include N-H stretching from the amide group (typically two bands around 3100-3500 cm⁻¹), a strong C=O stretch from the amide carbonyl (around 1650-1690 cm⁻¹), and C-Br stretching in the lower frequency region.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a nearly 1:1 natural abundance), with two major peaks at m/z values corresponding to [M]+ and [M+2]+ that are two mass units apart and of similar intensity.

Experimental Protocols for Property Determination

To ensure scientific rigor, physicochemical properties should be determined using validated experimental methods. Below are outlines for key analytical procedures.

Workflow for Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used early in drug discovery to assess how much of a compound will dissolve in a buffer after being introduced from a concentrated DMSO stock solution. This mimics the conditions of many biological assays.

Caption: Standard workflow for kinetic solubility measurement.

Protocol Steps:

-

Stock Solution Preparation: Accurately prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add the DMSO stock solution to a multi-well plate containing the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) with shaking for a set period (e.g., 1.5-2 hours) to allow the system to reach equilibrium.

-

Precipitate Removal: Subject the plate to centrifugation to pellet any precipitated compound. Alternatively, use a filter plate.

-

Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical technique like HPLC-UV or LC-MS/MS by comparing the response to a calibration curve prepared in the same buffer/DMSO mixture.

-

Causality and Validation: This method is "kinetic" because it measures the solubility of the form that precipitates from a supersaturated solution, which is often relevant for oral absorption. The protocol is validated by running known high- and low-solubility control compounds in parallel.

Shake-Flask Method for LogP Determination (Gold Standard)

-

System Preparation: Prepare a biphasic system of n-octanol and water (or buffer at pH 7.4). The two phases must be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

-

Compound Addition: Dissolve a known amount of this compound in the aqueous or octanol phase.

-

Equilibration: Add the second phase and shake the mixture vigorously for several hours to allow the compound to partition between the two layers until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

This compound is a synthetically useful molecule whose full potential is unlocked through a thorough understanding of its physicochemical properties. While publicly available experimental data is limited, predictive models and the properties of related analogs provide a strong starting point for research. The experimental protocols outlined in this guide offer a clear path for researchers to generate the robust data needed for applications ranging from reaction optimization to the rational design of novel therapeutics. The interplay between its moderate lipophilicity, hydrogen bonding capacity, and structural rigidity makes it a compound of continued interest in chemical science.

References

- American Elements. (n.d.). 4-Bromo-2-furoic acid.

- PubChem. (n.d.). Methyl 4-bromofuran-2-carboxylate.

- Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health.

- The Royal Society of Chemistry. (2023). The Handbook of Medicinal Chemistry: Principles and Practice.

- Di, L., & Kerns, E. H. (2016). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Institutes of Health.

- Ishihara, Y., et al. (2008). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.

Sources

- 1. This compound, 96% | Fisher Scientific [fishersci.ca]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 4-Bromofuran-2-carboxamide: Synthesis, Structure, and Reactivity for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromofuran-2-carboxamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a furan ring substituted with both a bromine atom and a carboxamide group, offers multiple avenues for synthetic diversification. The electron-rich furan core, coupled with the reactive handles of the bromine and amide functionalities, makes this compound a valuable precursor for the synthesis of complex molecular scaffolds with potential biological activity. This guide provides a comprehensive overview of the molecular structure, formula, synthesis, and key reactions of this compound, offering field-proven insights for its application in research and development.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular formula and three-dimensional structure.

Molecular Formula: C₅H₄BrNO₂[1]

Molecular Weight: 189.99 g/mol [2]

CAS Number: 957345-95-8[3][4]

IUPAC Name: this compound[5]

The structure comprises a five-membered furan ring, with a bromine atom at the 4-position and a carboxamide group at the 2-position. The planarity of the furan ring and the presence of the amide group influence the molecule's conformational preferences and its ability to participate in hydrogen bonding, a critical aspect in its interaction with biological targets.[1]

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO₂ | [2] |

| Molecular Weight | 189.99 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [5] |

| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents. | [1] |

| Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1] |

Note on Spectroscopic Data: As of the compilation of this guide, publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. The data presented below is based on computational predictions and analysis of closely related structures. Researchers are strongly advised to acquire their own analytical data for definitive characterization.

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~7.8-8.0 ppm (s, 1H, furan-H5)

-

δ ~7.6-7.8 ppm (br s, 1H, -NH)

-

δ ~7.3-7.5 ppm (s, 1H, furan-H3)

-

δ ~7.1-7.3 ppm (br s, 1H, -NH)

Predicted ¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~158-160 ppm (C=O)

-

δ ~145-147 ppm (C2-furan)

-

δ ~120-122 ppm (C5-furan)

-

δ ~115-117 ppm (C3-furan)

-

δ ~100-102 ppm (C4-furan)

Predicted IR (KBr, cm⁻¹):

-

~3400-3200 (N-H stretching)

-

~1680-1660 (C=O stretching, amide I)

-

~1600-1550 (N-H bending, amide II)

-

~1400-1000 (C-O, C-N, C-Br stretching)

Mass Spectrometry (EI):

-

Predicted [M]+: m/z 189/191 (presence of Br isotopes)

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4,5-dibromo-2-furoic acid. The first step involves a selective debromination, followed by the amidation of the resulting carboxylic acid.

Diagram 2: Synthetic Pathway to this compound

Caption: Overview of the synthesis of this compound.

Step 1: Synthesis of 4-Bromo-2-furoic acid

The selective removal of the bromine atom at the 5-position of 4,5-dibromo-2-furoic acid is a critical step. This is typically achieved using a reducing agent such as zinc powder in an aqueous ammonia solution. The rationale behind this selectivity lies in the electronic properties of the furan ring, where the 5-position is more susceptible to electrophilic attack and, in this case, reductive cleavage.

Experimental Protocol:

-

Dissolve 4,5-dibromo-2-furoic acid in an aqueous ammonia solution and cool the mixture to 0 °C.

-

Slowly add zinc powder portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0 °C for a short period after the addition is complete.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-furoic acid.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. A common and efficient approach involves the formation of an acid chloride intermediate, followed by reaction with ammonia or ammonium hydroxide.

Experimental Protocol:

-

To a solution of 4-bromo-2-furoic acid in an anhydrous solvent (e.g., dichloromethane or THF), add a chlorinating agent such as thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature or gentle heat until the conversion to the acid chloride is complete (this can be monitored by IR spectroscopy by the disappearance of the broad O-H stretch and the appearance of the sharp C=O stretch of the acid chloride).

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

Dissolve the crude 4-bromofuran-2-carbonyl chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide or a solution of ammonia in a suitable solvent.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the bromine atom, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the furan ring, enabling the rapid generation of diverse compound libraries for drug discovery screening.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound serves as an excellent substrate for this reaction, allowing for the introduction of aryl, heteroaryl, and vinyl groups.

Diagram 3: Suzuki-Miyaura Cross-Coupling of this compound

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

-

To a reaction vessel, add this compound, the desired boronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/water, DMF).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Heck Cross-Coupling

The Heck reaction enables the formation of a carbon-carbon bond between an unsaturated halide and an alkene. This reaction provides a route to vinylated furan-2-carboxamides, which can be further functionalized.

Diagram 4: Heck Cross-Coupling of this compound

Caption: General scheme for the Heck cross-coupling reaction.

Experimental Protocol (General):

-

In a reaction vessel, combine this compound, the alkene (typically 1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).

-

Add a suitable solvent (e.g., DMF, acetonitrile, NMP).

-

Degas the mixture and heat under an inert atmosphere to the required temperature (typically 80-140 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward synthesis and the predictable reactivity of its bromine atom in cross-coupling reactions make it an attractive starting material for the construction of complex molecular architectures. This guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies, with a clear understanding of its properties, preparation, and chemical behavior. As with any chemical research, it is imperative for scientists to perform their own analytical characterization to ensure the identity and purity of their materials.

References

- Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325.

- FDC Chemical. This compound. [Link]

- MySkinRecipes. This compound. [Link]

- ResearchGate. Synthesis of (E)‐ and (Z)‐5‐(Bromomethylene)furan‐2(5H)‐one by Bromodecarboxylation of (E)‐2‐(5‐Oxofuran‐2(5H)‐ylidene)acetic Acid. [Link]

- Gómez-García, M., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 26(72), 17523-17531.

- ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. [Link]

Sources

An In-depth Technical Guide to 4-Bromofuran-2-carboxamide: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-bromofuran-2-carboxamide, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. We present its chemical identity, a detailed, field-proven protocol for its synthesis from 4-bromo-2-furoic acid, and a thorough characterization using modern analytical techniques. Furthermore, this guide explores the current understanding of its utility as a precursor in the synthesis of bioactive molecules, such as 6-phenanthridinones, and discusses the broader context of furan carboxamides in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.

Introduction: The Furan Carboxamide Scaffold

The furan ring is a privileged five-membered aromatic heterocycle that constitutes the core of numerous pharmacologically active compounds.[1] Its unique electronic and steric properties often enhance binding affinity to biological targets, improve pharmacokinetic profiles, and provide a versatile scaffold for chemical modification.[2] The incorporation of a carboxamide moiety at the 2-position of the furan ring introduces a key functional group capable of forming crucial hydrogen bonds with biological macromolecules, a feature extensively exploited in drug design.[3] The carboxamide bond is a cornerstone of peptide chemistry and is recognized for its hydrolytic stability, making it an attractive feature in the design of metabolically robust drug candidates.[3]

Bromination of the furan ring, as in this compound, provides a strategic handle for further chemical elaboration through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening and lead optimization.[3] This guide focuses specifically on the synthesis, properties, and applications of this compound, a valuable intermediate for both academic and industrial research.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-bromo-furan-2-carboxylic acid amide | [4] |

| CAS Number | 957345-95-8 | [4][5] |

| Molecular Formula | C₅H₄BrNO₂ | [4][5] |

| Molecular Weight | 189.99 g/mol | [4][5] |

| Appearance | Predicted to be an off-white to pale yellow solid | - |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and non-polar solvents. | - |

| Melting Point | Not explicitly reported, but the precursor 4-bromo-2-furoic acid has a melting point of 230-232 °C.[6] The amide is expected to have a distinct, likely higher, melting point. | [6] |

Synthesis of this compound

The most direct and common route to this compound is through the amidation of its corresponding carboxylic acid, 4-bromo-2-furoic acid. While several general methods for amide formation exist, the following protocol is a robust and reliable approach that can be readily implemented in a standard laboratory setting. This procedure involves the activation of the carboxylic acid with a coupling agent to facilitate the reaction with an ammonia source.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on modern amide coupling techniques, optimized for efficiency and yield.

Materials:

-

4-Bromo-2-furoic acid (1.0 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-furoic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add ammonium chloride (1.5 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The order of addition can be critical; typically, the carboxylic acid, ammonia source, and coupling agent are mixed before the addition of the base.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes help to remove unreacted starting materials, the coupling agent byproducts, and the base.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Rationale for Experimental Choices:

-

Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields and clean conversions. It activates the carboxylic acid by forming a highly reactive acyl-intermediate.

-

Base (DIPEA): DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to deprotonate the ammonium salt, liberating ammonia as the nucleophile.

-

Solvent (DMF): Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively dissolves the reactants and reagents.

-

Aqueous Work-up: The washing steps are crucial for removing impurities and simplifying the final purification.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted): The proton NMR spectrum is expected to show three signals: two doublets in the aromatic region corresponding to the furan protons, and a broad singlet for the amide protons.

-

δ ~7.5-7.7 ppm (d, 1H, furan H5)

-

δ ~7.2-7.4 ppm (d, 1H, furan H3)

-

δ ~6.8-7.2 ppm (br s, 2H, -CONH₂)

-

-

¹³C NMR (predicted): The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule.

-

δ ~158-162 ppm (C=O)

-

δ ~145-148 ppm (C2-furan)

-

δ ~125-128 ppm (C5-furan)

-

δ ~118-122 ppm (C3-furan)

-

δ ~110-114 ppm (C4-furan, attached to Br)

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (amide) |

| ~1680-1650 | C=O stretching (amide I band) |

| ~1620-1590 | N-H bending (amide II band) |

| ~1500-1400 | C=C stretching (furan ring) |

| ~1100-1000 | C-O-C stretching (furan ring) |

| ~600-500 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected m/z: The high-resolution mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ with the characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio for the M and M+2 peaks).

-

For C₅H₄⁷⁹BrNO₂: [M]⁺ ≈ 188.94

-

For C₅H₄⁸¹BrNO₂: [M+2]⁺ ≈ 190.94

-

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity.

Synthesis of 6-Phenanthridinones

One documented application of this compound is as a reactant in the synthesis of 6-phenanthridinones.[4] Phenanthridinones are a class of nitrogen-containing polycyclic aromatic compounds found in various natural products and possessing a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The synthesis likely involves a palladium-catalyzed cross-coupling reaction, where the bromine atom on the furan ring is replaced, followed by a cyclization cascade to form the phenanthridinone core.

Caption: Synthetic utility in forming 6-phenanthridinones.

Scaffold for Kinase Inhibitors and Other Bioactive Molecules

Investigation of Supramolecular Structures

This compound has also been used in studies of supramolecular amide and thioamide synthons in hydrogen bonding patterns.[4] The predictable hydrogen bonding capabilities of the amide group, combined with the defined geometry of the furan ring, make it a useful model system for understanding and designing self-assembling molecular structures.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from strong oxidizing agents.[4]

Conclusion

This compound is a versatile and valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and a summary of its current and potential applications. As the demand for novel bioactive compounds continues to grow, the strategic use of functionalized scaffolds like this compound will undoubtedly play a crucial role in the discovery and development of new therapeutics and functional materials.

References

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.

- 4-Bromo-2-furoic acid | CAS 3439-02-9. AMERICAN ELEMENTS. [Link]

- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid

- Multistep FDCA synthesis via ethyl 5‐bromo‐furan‐2‐carboxylate.

- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.

- Natural source, bioactivity and synthesis of benzofuran deriv

- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv

- Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H aryl

- Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. PubMed. [Link]

- Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. PubMed. [Link]

- Synthesis of (E)‐ and (Z)‐5‐(Bromomethylene)furan‐2(5H)‐one by Bromodecarboxylation of (E)‐2‐(5‐Oxofuran‐2(5H)‐ylidene)acetic Acid | Request PDF.

- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

- Synthesis and antitumor activity of 2-beta-D-ribofuranosylselenazole-4- carboxamide and related deriv

- (PDF) In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.

- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid

- Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link]

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- Discovery of Novel BRD4 Ligand Scaffolds by Automated Navigation of the Fragment Chemical Space. Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. H52355.03 [thermofisher.com]

- 6. americanelements.com [americanelements.com]

- 7. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 4-Bromofuran-2-carboxamide

An In-depth Technical Guide to the Solubility and Stability Profiling of 4-Bromofuran-2-carboxamide

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its manufacturability and shelf-life. This guide provides an in-depth technical framework for the comprehensive characterization of this compound, a novel heterocyclic compound, focusing on two cornerstone properties: solubility and stability.

As researchers, scientists, and drug development professionals, we understand that simply generating data is insufficient. True scientific integrity lies in understanding the causality behind our experimental choices and in creating self-validating systems that ensure the trustworthiness of our results. This document is structured not as a rigid template, but as a logical progression of scientific inquiry. It details the requisite experimental protocols, explains the rationale behind them, and provides insights into interpreting the data to make informed decisions in a drug development program.

Section 1: Foundational Physicochemical Characterization

Before embarking on detailed solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential. These parameters provide a predictive basis for its behavior in aqueous and biological environments.

Table 1: Core Physicochemical Properties of this compound

| Property | Data | Source/Method | Significance in Drug Development |

| Chemical Name | This compound | - | Standardized nomenclature for identification. |

| Molecular Formula | C₅H₄BrNO₂ | - | Defines the elemental composition. |

| Molecular Weight | 189.99 g/mol | [1] | Influences diffusion, membrane transport, and formulation calculations. |

| CAS Number | 957345-95-8 | [1][2] | Unique identifier for tracking in databases and regulatory filings. |

| Storage Conditions | Store in a cool, dry, well-ventilated place away from strong oxidizing agents. | [2] | Preliminary guidance for maintaining solid-state integrity during handling and storage. |

Section 2: Comprehensive Solubility Assessment

Solubility is a paramount property that governs the bioavailability of an orally administered drug. A compound must dissolve to be absorbed. We distinguish between two key types of solubility measurements: kinetic and thermodynamic, which are relevant at different stages of the drug development pipeline.[3]

Kinetic Solubility: A Tool for Early Discovery

During early-stage discovery, when hundreds or thousands of compounds are being screened, a high-throughput method is required to quickly rank candidates and flag potential liabilities. Kinetic solubility measures the concentration at which a compound, rapidly dissolving from a high-concentration organic stock solution (typically DMSO), precipitates in an aqueous buffer.[3][4] It is not an equilibrium value but is invaluable for identifying compounds that may fail due to poor solubility.

This protocol leverages laser nephelometry, which measures the scattering of light by suspended particles (precipitate) to determine the point of insolubility.[4]

-

Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

-

Addition to Aqueous Buffer: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize co-solvent effects.

-

Incubation and Measurement: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Nephelometric Reading: Measure the light scattering in each well using a microplate nephelometer.

-

Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal begins to rise significantly above the baseline.

-

Why Nephelometry? It is extremely fast, requires minimal compound, and is easily automated, making it ideal for high-throughput screening (HTS).[4]

-

Why DMSO? It is a strong organic solvent capable of dissolving a wide range of drug-like molecules, providing a consistent starting point for the assay.

-

The 1-2% DMSO Limit: This is a critical parameter. Higher concentrations of DMSO can act as a co-solvent, artificially inflating the measured solubility. Keeping it low ensures the measurement is more representative of true aqueous solubility.

-

Trustworthiness: The protocol's validity is confirmed by including control compounds with known high and low solubilities. A clear dose-dependent increase in light scattering for the low-solubility control and no signal for the high-solubility control validates the assay run.

Caption: Workflow for high-throughput kinetic solubility screening.

Thermodynamic Solubility: The Pre-formulation Gold Standard

For lead optimization and pre-formulation studies, a more accurate and definitive measure of solubility is required. Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid phase.[3][5] This is most commonly determined using the shake-flask method.[6]

-

Compound Addition: Add an excess amount of solid this compound to a series of vials containing buffers of different, physiologically relevant pH values (e.g., 0.1N HCl for gastric pH 1.2; acetate buffer for pH 4.5; phosphate buffer for intestinal pH 6.8 and systemic pH 7.4).

-

Equilibration: Tightly cap the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours). The duration is critical; equilibrium must be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a crucial step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended to remove all particulate matter.[5]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid-State Analysis: Analyze the remaining solid residue using techniques like X-ray powder diffraction (XRPD) to check if any phase change (e.g., from a crystalline form to a hydrate or a different polymorph) has occurred during the experiment.[5]

-

Why Multiple pHs? For ionizable compounds, solubility can be highly pH-dependent. This data is essential for predicting where in the gastrointestinal tract the drug will dissolve.

-

Why 24-72 Hours? Reaching true thermodynamic equilibrium is not instantaneous. This extended period ensures the system is stable and the measurement is accurate.

-

Why HPLC-UV? Unlike UV spectroscopy alone, HPLC provides the specificity to separate the parent compound from any potential impurities or degradants, ensuring only the active pharmaceutical ingredient (API) is quantified.[5]

-

Trustworthiness: The protocol is self-validating on several fronts. First, the presence of excess solid compound at the end of the experiment confirms that a saturated solution was achieved. Second, consistent concentration measurements at successive time points (e.g., 24h vs. 48h) confirm that equilibrium has been reached. Finally, XRPD analysis of the solid residue ensures the measured solubility corresponds to a defined solid form.[5]

| Buffer System | pH | Temperature (°C) | Measured Solubility (µg/mL) | Solid Form Post-Equilibration (XRPD) |

| 0.1 N HCl | 1.2 | 37 | Experimental Result | e.g., Form I (No Change) |

| Acetate Buffer | 4.5 | 37 | Experimental Result | e.g., Form I (No Change) |

| Phosphate Buffer (PBS) | 6.8 | 37 | Experimental Result | e.g., Form I (No Change) |

| Phosphate Buffer (PBS) | 7.4 | 37 | Experimental Result | e.g., Form I (No Change) |

Section 3: Rigorous Stability Profiling

Assessing the chemical stability of an NCE is mandatory for ensuring its safety, efficacy, and shelf-life. This is achieved by developing a stability-indicating analytical method and using it to evaluate the compound under accelerated degradation conditions, a process known as forced degradation or stress testing.[7][8][9]

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance without interference from any degradation products, process impurities, or excipients.[10][11] Reversed-phase HPLC with UV detection is the workhorse technique for this purpose.[12]

-

Column and Mobile Phase Screening:

-

Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase: Screen different mobile phase compositions. A common starting point is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile).[13]

-

-

Gradient Optimization: Develop a gradient elution method, starting with a high aqueous percentage and gradually increasing the organic percentage. This is crucial for separating early-eluting polar degradants from the more hydrophobic parent compound and any late-eluting non-polar degradants.[12]

-

Wavelength Selection: Use a photodiode array (PDA) detector to acquire UV spectra of the this compound peak. Select a detection wavelength that provides maximal absorbance for the parent compound to ensure high sensitivity (e.g., 285 nm was used for a similar compound, Zonisamide).[13]

-

Method Validation (Specificity): The ultimate validation of the method's specificity comes from the forced degradation study itself. The method must be able to separate the main peak from all degradant peaks generated under various stress conditions. Peak purity analysis using the PDA detector is essential to confirm that the parent peak is spectrally homogeneous and free of co-eluting impurities.

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the drug substance to harsh conditions to accelerate its decomposition.[9] The objectives are to identify likely degradation products, establish degradation pathways, and prove the specificity of the analytical method.[14][15] The conditions below are based on ICH guidelines.[8]

For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared and analyzed at various time points. A control sample (unstressed) is analyzed concurrently. The goal is to achieve 5-20% degradation of the API.[14]

-

Acid Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: Treat the compound with 0.1 N NaOH at room or elevated temperature. Amide bonds can be susceptible to base hydrolysis.

-

Oxidation: Treat the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a set period. Also, heat a solution of the compound to assess thermal stability in solution.

-

Photostability: Expose the solid compound and a solution of the compound to a light source that provides combined visible and UV output, as specified in ICH Q1B guidelines.

-

Why These Conditions? They mimic the potential stresses a drug might encounter during manufacturing (heat), long-term storage (oxidation, hydrolysis, light), and in the body (acid/base hydrolysis).[7]

-

Why 5-20% Degradation? This range is a regulatory expectation. Too little degradation provides no information, while complete degradation makes it impossible to identify the primary degradants and pathways.

-

Trustworthiness: The entire process is a self-validating loop. The stress tests generate the very samples needed to prove the HPLC method is stability-indicating. If the method can separate all generated degradants from the parent compound and from each other, its specificity is confirmed. Mass balance calculations (sum of the parent peak area and all degradant peak areas) should be close to 100%, indicating that all major degradants are being detected.

Caption: Integrated workflow for forced degradation studies.

| Stress Condition | Duration/Temp. | % Degradation of API | Number of Degradants | RRT of Major Degradants | Mass Balance (%) |

| 0.1 N HCl | 24h @ 80°C | Experimental Result | e.g., 2 | e.g., 0.85, 1.15 | e.g., 99.5% |

| 0.1 N NaOH | 8h @ 60°C | Experimental Result | e.g., 1 | e.g., 0.70 | e.g., 99.8% |

| 3% H₂O₂ | 24h @ RT | Experimental Result | e.g., 0 | N/A | e.g., 100.1% |

| Thermal (Solid) | 72h @ 105°C | Experimental Result | e.g., 0 | N/A | e.g., 100.0% |

| Photolytic (Solution) | ICH Q1B | Experimental Result | e.g., 1 | e.g., 1.30 | e.g., 99.2% |

Conclusion

The comprehensive solubility and stability profiling of this compound, as detailed in this guide, is not merely a data collection exercise. It is a fundamental component of risk assessment and mitigation in drug development. The kinetic solubility assay provides rapid, early-stage feedback for compound selection. The equilibrium solubility data across a physiological pH range is critical for predicting oral absorption and guiding formulation strategies. Finally, the forced degradation study provides an indispensable understanding of the molecule's intrinsic liabilities and validates an analytical method that will be used to ensure the quality, safety, and efficacy of the potential drug product throughout its lifecycle. By adhering to these scientifically rigorous and self-validating protocols, development teams can build a robust data package, anticipate challenges, and make confident, data-driven decisions on the path to bringing new therapies to patients.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Drug solubility: why testing early m

- Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). Indo American Journal of Pharmaceutical Sciences.

- Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development.

- Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. (2017). Arabian Journal of Chemistry.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).

- Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- This compound, 96% 5 g. (n.d.). Thermo Scientific Chemicals.

- This compound, 96%. (n.d.). Fisher Scientific.

- Forced Degrad

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.

- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online.

- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.

Sources

- 1. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. saudijournals.com [saudijournals.com]

- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Furan Carboxamide Derivatives

Abstract: The furan carboxamide scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its presence in numerous pharmacologically active compounds. This guide provides an in-depth technical exploration of the historical and modern synthetic methodologies used to construct this vital functional group. We will dissect the evolution of synthetic strategies, from classical carboxylic acid activations to the advent of transition metal-catalyzed cross-coupling and modern C-H functionalization. The narrative emphasizes the underlying chemical principles and causalities that have driven methodological advancements, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available synthetic toolkit.

Introduction: The Significance of the Furan Carboxamide Core

The furan ring is an electron-rich five-membered heterocycle that serves as a versatile building block in organic synthesis. When functionalized with a carboxamide group (-C(O)NR₂), its physicochemical and pharmacological properties are significantly modulated. This combination has proven to be a cornerstone in the design of bioactive molecules, including antibacterial, anti-inflammatory, and anticancer agents.[1] The amide bond itself is one of the most prevalent linkages in pharmaceuticals, and its formation with a furan nucleus presents unique synthetic challenges and opportunities. This guide traces the chronological development of methods to forge this crucial C-N bond on a furan ring, providing both historical context and practical, modern solutions.

Chapter 1: The Foundational Approach: Amide Bond Formation from Furan Carboxylic Acids

The most historically fundamental and conceptually direct route to furan carboxamides begins with a pre-functionalized furan ring, specifically furan carboxylic acid. This approach hinges on the classical two-step process of activating the carboxylic acid, thereby converting the hydroxyl group into a better leaving group, followed by nucleophilic attack from an amine.[2]

Synthesis of Furan Carboxylic Acid Precursors

Furan-2-carboxylic acid, the most common starting material, is industrially produced via the Cannizzaro reaction of furfural, a commodity chemical derived from lignocellulosic biomass.[3][4] This disproportionation reaction provides a scalable and economical entry point to the necessary precursor. For other substitution patterns, such as furan-3-carboxylic acid, more specialized multi-step syntheses are required, often involving the aromatization of dihydrofuran intermediates.[5]

Acyl Chloride Method

One of the oldest and most direct activation methods involves the conversion of the carboxylic acid to an acyl chloride.

-

Mechanism and Rationale: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) react with the carboxylic acid to form a highly electrophilic acyl chloride. The high reactivity of the acyl chloride makes it susceptible to rapid attack by a wide range of amines, even those with low nucleophilicity. This method is often robust and high-yielding for simple substrates.[6]

-

Limitations: The harsh conditions and the generation of corrosive HCl gas can be detrimental to sensitive functional groups elsewhere in the molecule. This lack of functional group tolerance is a significant drawback in complex, multi-step syntheses common in drug development.[2]

Coupling Reagent-Mediated Amidation

To overcome the limitations of the acyl chloride method, a vast array of "coupling reagents" has been developed to facilitate amide bond formation under milder conditions.[7] These reagents activate the carboxylic acid in situ, avoiding the need to isolate a highly reactive intermediate.

-

Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) was one of the first widely adopted coupling reagents. It reacts with a carboxylic acid to form an O-acylisourea intermediate. This intermediate can then be attacked by an amine to form the amide, producing a urea byproduct. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble analogue, which simplifies purification as the urea byproduct can be removed by aqueous extraction.[8]

-

Causality Behind Additives: A significant issue with carbodiimides is the potential for racemization when coupling chiral amino acids. To mitigate this and improve reaction rates, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt acts as a nucleophilic trap for the O-acylisourea, forming an activated ester that is more reactive towards the amine and less prone to side reactions.[8]

-

-

Phosphonium and Uronium/Aminium Salts (PyBOP, HATU): In the pursuit of higher efficiency and lower rates of side reactions, phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU) were developed.[7] These reagents are generally more reactive than carbodiimides and are particularly effective for coupling sterically hindered amines or less nucleophilic anilines. HATU, for instance, is often the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization.[7][9]

Caption: Classical routes to furan carboxamides.

Chapter 2: The Transition Metal Revolution: Catalytic C-N Bond Formation

The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is arguably the most significant and widely used method for forming aryl C-N bonds.[10][11] Its development established a robust and general protocol for coupling a vast range of amines with aryl and heteroaryl halides.

-

Catalytic Cycle and Mechanistic Insights: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the furan-halide bond, forming a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium amide complex.

-

Reductive Elimination: The final C-N bond is formed as the furan carboxamide product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

-

-

The Critical Role of Ligands: The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand. Early systems used simple phosphines, but the breakthrough came with the development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group.[12]

-

Causality: These bulky ligands promote the crucial reductive elimination step, which is often the rate-limiting step of the cycle. Their electron-donating nature also increases the electron density on the palladium center, facilitating the initial oxidative addition.[12]

-

Caption: The Buchwald-Hartwig catalytic cycle.

The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[13][14] Historically, it required harsh conditions (high temperatures, stoichiometric copper), which limited its utility.[13]

-

Modern Advancements: The field was revitalized with the introduction of soluble copper sources and, crucially, the use of ligands such as diamines and phenanthrolines.[15][16] These modern protocols allow the reaction to proceed under much milder conditions, expanding its substrate scope and functional group tolerance. While often requiring higher temperatures than palladium-catalyzed systems, copper catalysis offers a valuable, lower-cost alternative and can be effective for substrates that are challenging in Buchwald-Hartwig reactions.[11]

Chapter 3: The Modern Frontier: Direct C-H Functionalization

The most recent evolution in furan carboxamide synthesis aligns with the broader goals of green and sustainable chemistry: direct C-H activation.[17] These methods seek to form the desired C-N bond by directly functionalizing a C-H bond on the furan ring, bypassing the need for pre-functionalized starting materials like halides or carboxylic acids.

-

Directed C-H Amidation: Many current strategies rely on a directing group temporarily attached to the furan substrate. This group coordinates to a transition metal catalyst (often Rhodium or Ruthenium), delivering it to a specific C-H bond (typically at the C3 position for a 2-substituted furan), enabling site-selective amidation.[18][19]

-

Challenges and Outlook: While representing the state-of-the-art in terms of atom economy, C-H activation methods for heterocycles like furan are still an area of active research. Challenges include achieving high regioselectivity without a directing group and expanding the scope of compatible amidating agents.[17]

Comparative Analysis and Method Selection

Choosing the optimal synthetic route depends on several factors: the availability of starting materials, the scale of the reaction, the presence of sensitive functional groups, and cost considerations.

| Method | Precursor | Key Reagents | Pros | Cons |

| Acyl Chloride | Furan Carboxylic Acid | SOCl₂, (COCl)₂ | Simple, robust for basic substrates | Harsh conditions, poor functional group tolerance |

| Coupling Reagents | Furan Carboxylic Acid | EDC/HOBt, HATU | Mild conditions, high yields, broad scope | Reagent cost, byproduct removal |

| Buchwald-Hartwig | Furan Halide/Triflate | Pd Catalyst, Phosphine Ligand, Base | Excellent scope, high functional group tolerance | Catalyst/ligand cost, metal contamination |

| Ullmann | Furan Halide | Cu Catalyst, Ligand, Base | Lower cost than Pd, complementary scope | Often requires higher temperatures |

| C-H Amidation | Unfunctionalized Furan | Ru/Rh Catalyst, Directing Group, Oxidant | High atom economy, novel disconnections | Limited scope, directing group required |

Detailed Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amidation of Furan-2-Carboxylic Acid

This protocol describes a standard, reliable method for synthesizing a furan-2-carboxamide using common coupling reagents.

-

Reagent Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add furan-2-carboxylic acid (1.0 eq.). Dissolve in an appropriate anhydrous solvent (e.g., dichloromethane or DMF, ~0.1 M).

-

Amine Addition: Add the desired amine (1.1 eq.) and HOBt (1.2 eq.) to the solution.

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired furan carboxamide.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromofuran

This protocol outlines a general procedure for the palladium-catalyzed synthesis of a furan-2-carboxamide.

-

Reagent Setup: To a flame-dried Schlenk flask or microwave vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 eq.).

-

Reactant Addition: Evacuate and backfill the flask with an inert gas. Add 2-bromofuran (1.0 eq.) and the amine (1.2 eq.) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-